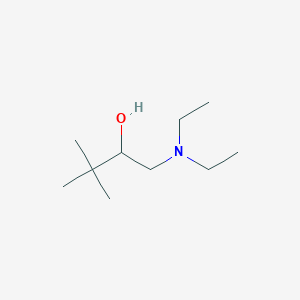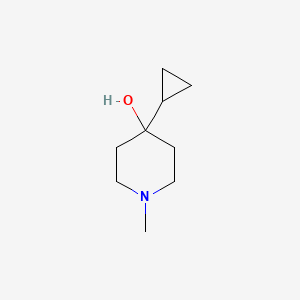
4-Piperidinol, 4-cyclopropyl-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinol, 4-cyclopropyl-1-methyl- is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinol, 4-cyclopropyl-1-methyl- can be achieved through various synthetic routes. One common method involves the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing four stereocenters. The resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine . Another method involves the use of magnetite/chitosan as a magnetically recyclable heterogeneous nanocatalyst for the efficient one-pot four-component synthesis of 1,4-dihydropyridines .
Industrial Production Methods: Industrial production methods for 4-Piperidinol, 4-cyclopropyl-1-methyl- typically involve large-scale synthesis using cost-effective and environmentally benign processes. The use of heterogeneous catalysts, such as magnetite/chitosan, allows for easy separation and reuse of the catalyst, making the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 4-Piperidinol, 4-cyclopropyl-1-methyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, the compound can undergo hydrogenation using palladium and rhodium catalysts to achieve reduction . It can also participate in cyclization and cycloaddition reactions to form more complex structures .
Common Reagents and Conditions: Common reagents used in the reactions of 4-Piperidinol, 4-cyclopropyl-1-methyl- include palladium and rhodium for hydrogenation, as well as various acids and bases for cyclization and cycloaddition reactions . The reaction conditions typically involve mild temperatures and pressures to ensure high yields and selectivity.
Major Products Formed: The major products formed from the reactions of 4-Piperidinol, 4-cyclopropyl-1-methyl- include substituted piperidines, spiropiperidines, and condensed piperidines . These products have significant applications in the pharmaceutical industry due to their biological activity.
Aplicaciones Científicas De Investigación
4-Piperidinol, 4-cyclopropyl-1-methyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various biologically active compounds . In biology, it has been studied for its potential as a CCR5 antagonist, which could be used in the treatment of HIV-1 infections . In medicine, the compound has shown promise in the development of new drugs for various diseases . Additionally, it has applications in the industry for the synthesis of other piperidine derivatives .
Mecanismo De Acción
The mechanism of action of 4-Piperidinol, 4-cyclopropyl-1-methyl- involves its interaction with specific molecular targets and pathways. For example, as a CCR5 antagonist, the compound binds to the CCR5 receptor, preventing the entry of HIV-1 into cells . This interaction is mediated by a strong salt-bridge interaction between the basic nitrogen atom of the compound and the receptor . The presence of lipophilic groups in the compound also enhances its binding affinity to the receptor .
Comparación Con Compuestos Similares
4-Piperidinol, 4-cyclopropyl-1-methyl- can be compared with other similar compounds, such as 4-Piperidone and other piperidine derivatives. 4-Piperidone is an organic compound used as an intermediate in the manufacture of chemicals and pharmaceutical drugs . While both compounds share a piperidine core, 4-Piperidinol, 4-cyclopropyl-1-methyl- has unique structural features, such as the cyclopropyl and methyl groups, which contribute to its distinct biological activity and chemical reactivity .
Propiedades
Número CAS |
142798-32-1 |
|---|---|
Fórmula molecular |
C9H17NO |
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
4-cyclopropyl-1-methylpiperidin-4-ol |
InChI |
InChI=1S/C9H17NO/c1-10-6-4-9(11,5-7-10)8-2-3-8/h8,11H,2-7H2,1H3 |
Clave InChI |
LGUFMPDWEGQNNZ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)(C2CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


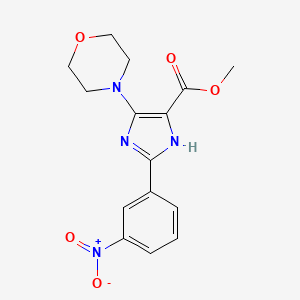
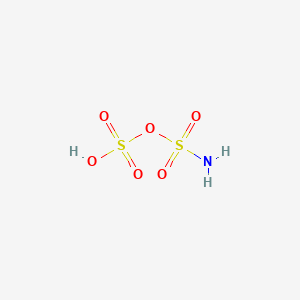

![{5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol](/img/structure/B12556650.png)

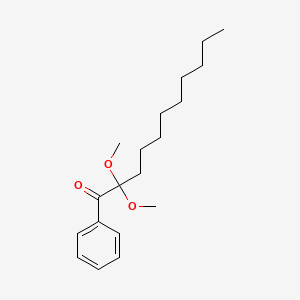


![N-(3,4-Dimethylphenyl)-N-(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12556678.png)
![Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)-](/img/structure/B12556687.png)

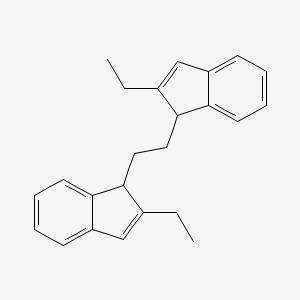
![4,5,6,7-Tetrahydro[1,2]thiazolo[4,5-c]pyridin-3(2H)-one](/img/structure/B12556695.png)
